molecular formula C20H17BrN2O2S B15006474 2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide

2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B15006474
M. Wt: 429.3 g/mol
InChI Key: FCRUGNATEYTMFE-UHFFFAOYSA-N
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Description

2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE is a complex organic compound that features a bromophenyl group, a carbamoyl group, a naphthyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the bromophenyl carbamoyl intermediate, followed by the introduction of the sulfanyl group and the naphthyl group under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE
  • 2-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE

Uniqueness

2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of the bromophenyl, carbamoyl, sulfanyl, and naphthyl groups provides a distinct chemical structure that can lead to unique properties and applications.

Properties

Molecular Formula

C20H17BrN2O2S

Molecular Weight

429.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C20H17BrN2O2S/c21-15-8-10-16(11-9-15)22-19(24)12-26-13-20(25)23-18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,22,24)(H,23,25)

InChI Key

FCRUGNATEYTMFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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